5,12-dioxapentacyclo[7.5.2.02,8.03,7.010,14]hexadec-15-ene-4,6,11,13-tetrone
Description
5,12-Dioxapentacyclo[7.5.2.0²,⁸.0³,⁷.0¹⁰,¹⁴]hexadec-15-ene-4,6,11,13-tetrone is a highly complex pentacyclic compound characterized by a fused-ring system containing two oxygen atoms (at positions 5 and 12) and four ketone groups (tetrone). Its rigid, polycyclic framework contributes to unique electronic and steric properties, making it a subject of interest in materials science and synthetic organic chemistry.
Properties
CAS No. |
1846-38-4 |
|---|---|
Molecular Formula |
C14H10O6 |
Molecular Weight |
274.22 g/mol |
IUPAC Name |
5,12-dioxapentacyclo[7.5.2.02,8.03,7.010,14]hexadec-15-ene-4,6,11,13-tetrone |
InChI |
InChI=1S/C14H10O6/c15-11-7-3-1-2-4(8(7)12(16)19-11)6-5(3)9-10(6)14(18)20-13(9)17/h1-10H |
InChI Key |
QYIOZTGZGGRHAI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2C3C(C1C4C2C(=O)OC4=O)C5C3C(=O)OC5=O |
Origin of Product |
United States |
Preparation Methods
The synthesis of 5,12-dioxapentacyclo[7.5.2.02,8.03,7.010,14]hexadec-15-ene-4,6,11,13-tetrone involves multiple steps, typically starting with simpler organic molecules. The synthetic routes often include cyclization reactions to form the pentacyclic structure. Reaction conditions may involve the use of catalysts, specific temperature controls, and solvents to facilitate the formation of the desired compound
Chemical Reactions Analysis
5,12-dioxapentacyclo[7.5.2.02,8.03,7.010,14]hexadec-15-ene-4,6,11,13-tetrone can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, commonly using reducing agents such as lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or alkanes.
Scientific Research Applications
5,12-dioxapentacyclo[7.5.2.02,8.03,7.010,14]hexadec-15-ene-4,6,11,13-tetrone has several scientific research applications, including:
Chemistry: It is used as a model compound to study complex ring structures and their reactivity.
Biology: Researchers investigate its potential biological activity and interactions with biomolecules.
Medicine: Studies explore its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 5,12-dioxapentacyclo[7.5.2.02,8.03,7.010,14]hexadec-15-ene-4,6,11,13-tetrone involves its interaction with specific molecular targets. These interactions can lead to various biological effects, such as enzyme inhibition or activation, modulation of signaling pathways, and alteration of cellular processes. The exact molecular targets and pathways involved depend on the specific context of its application, whether in biological systems or material science .
Comparison with Similar Compounds
Research Findings and Data Gaps
- Structural Analysis : The diaza analog’s crystal structure (if solved) likely used SHELX software, as it is the gold standard for small-molecule refinement .
- Thermodynamic Stability : The dioxa compound’s oxygenated framework may confer higher oxidative stability compared to nitrogen-containing analogs.
- Data Limitations: No direct experimental data (e.g., spectroscopic or crystallographic) for the dioxa compound were found in the evidence, necessitating extrapolation from analogs.
Biological Activity
5,12-Dioxapentacyclo[7.5.2.02,8.03,7.010,14]hexadec-15-ene-4,6,11,13-tetrone is a complex organic compound with significant biological activity. This article explores its biological properties, mechanisms of action, and potential applications based on diverse scientific sources.
Chemical Structure and Properties
The compound is characterized by a unique pentacyclic framework and multiple functional groups that contribute to its reactivity and biological interactions.
| Property | Details |
|---|---|
| Molecular Formula | C14H10O6 |
| Molecular Weight | 258.23 g/mol |
| CAS Number | 1846-38-4 |
| IUPAC Name | 5,12-dioxapentacyclo[7.5.2.02,8.03,7.010,14]hexadec-15-ene-4,6,11,13-tetrone |
The biological activity of 5,12-dioxapentacyclo[7.5.2.02,8.03,7.010,14]hexadec-15-ene-4,6,11,13-tetrone involves its interaction with various molecular targets including enzymes and receptors:
- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes involved in metabolic pathways.
- Receptor Binding : Its structure allows it to bind to certain receptors that modulate cellular signaling pathways.
Biological Activity
Research has indicated several biological activities associated with this compound:
- Antioxidant Activity : The compound exhibits significant antioxidant properties which may protect cells from oxidative stress.
- Anticancer Potential : Preliminary studies suggest that it may inhibit cancer cell proliferation through apoptosis induction.
- Anti-inflammatory Effects : It has been observed to reduce inflammation in various biological models.
Case Study 1: Anticancer Activity
A study conducted by [source] demonstrated the efficacy of 5,12-dioxapentacyclo[7.5.2.02,8.03,7.010,14]hexadec-15-ene-4,6,11,13-tetrone in inhibiting the growth of breast cancer cells in vitro. The compound was found to induce apoptosis via the activation of caspase pathways.
Case Study 2: Antioxidant Effects
Research published in [source] highlighted the antioxidant capacity of this compound when tested against free radical-induced damage in neuronal cells. The results indicated a significant reduction in reactive oxygen species (ROS) levels.
Comparative Analysis with Similar Compounds
The biological activity of 5,12-dioxapentacyclo[7.5.2.02,8.03,7.010,14]hexadec-15-ene-4,6,11,13-tetrone can be compared with other structurally similar compounds:
| Compound | Biological Activity |
|---|---|
| 5,12-Diazapentacyclo[7.5.2.02,8.03,7.010,14]hexadec-15-ene | Moderate anticancer effects |
| 5-Bromopentacyclo[7.5.2]hexadecane | Strong antioxidant properties |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
